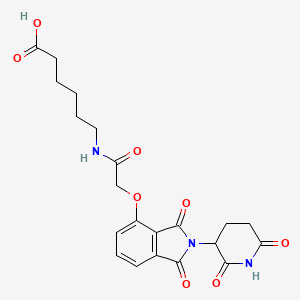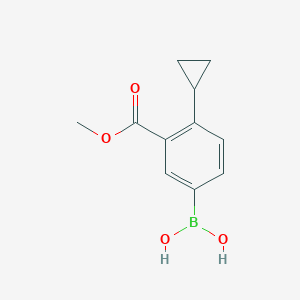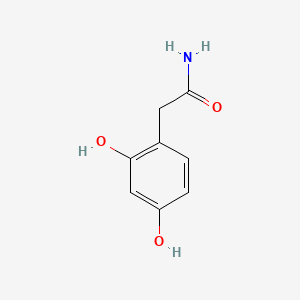![molecular formula C20H19N5O2 B14092235 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14092235.png)
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features an indole, pyridine, and pyrazole moiety. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazines with 1,3-diketones under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole and pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of nitro groups can yield corresponding amines .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is unique due to its combination of indole, pyridine, and pyrazole moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H19N5O2/c1-27-16-4-5-19-14(11-16)6-9-25(19)10-8-22-20(26)18-12-17(23-24-18)15-3-2-7-21-13-15/h2-7,9,11-13H,8,10H2,1H3,(H,22,26)(H,23,24) |
InChI Key |
JVWIRZYMACUSMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14092157.png)
![2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(4-methoxybenzyl)oxy]phenol](/img/structure/B14092163.png)

![9-(4-fluorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14092168.png)

![1-(4-Ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092180.png)
![8-(2-methoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092181.png)
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092186.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(furan-2-ylmethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092189.png)
![8-(4-ethoxyphenyl)-1-methyl-3-[2-(morpholin-4-yl)ethyl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092194.png)
![2-Chloro-5-[(naphthalen-2-yloxy)methyl]pyrazine](/img/structure/B14092216.png)
![methyl [3,9-dimethyl-7-(2-methylprop-2-en-1-yl)-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetate](/img/structure/B14092227.png)

![(2S,5R,6R)-6-(3-Aminoadamantane-1-carboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14092252.png)
